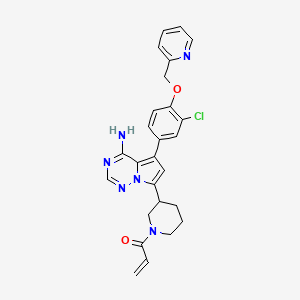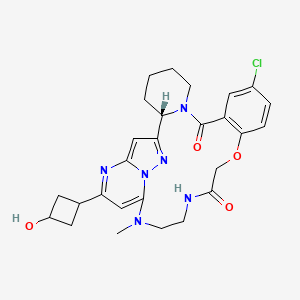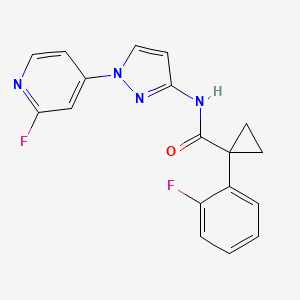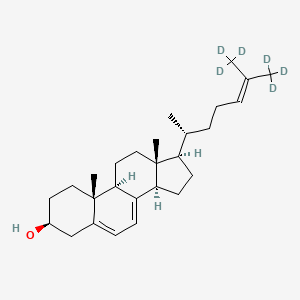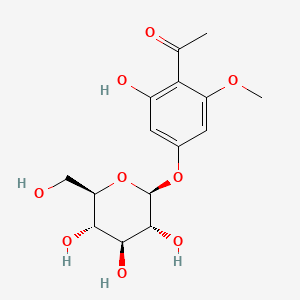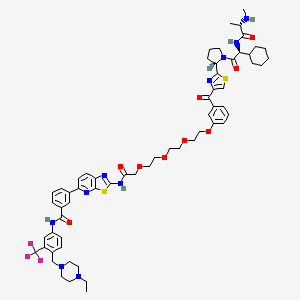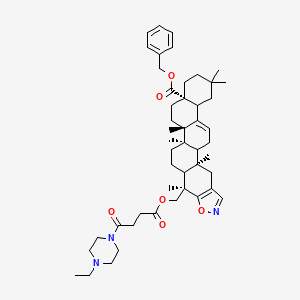
P-gp inhibitor 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-glycoprotein inhibitor 3 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of overcoming multidrug resistance in cancer therapy, as P-glycoprotein often pumps out chemotherapeutic agents, reducing their efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 3 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 3 often employs large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
P-glycoprotein inhibitor 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Applications De Recherche Scientifique
P-glycoprotein inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux.
Industry: Utilized in the development of drug formulations to improve bioavailability and therapeutic outcomes.
Mécanisme D'action
P-glycoprotein inhibitor 3 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, allowing for higher intracellular concentrations and improved therapeutic efficacy. The molecular targets include the transmembrane domains and nucleotide-binding domains of P-glycoprotein .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor known for its specificity and efficacy.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, though less specifically.
Cyclosporin A: An immunosuppressant with P-glycoprotein inhibitory properties.
Uniqueness
P-glycoprotein inhibitor 3 is unique in its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy. Its ability to bind specifically to the nucleotide-binding domains sets it apart from other inhibitors that may have broader targets .
Propriétés
Formule moléculaire |
C48H67N3O6 |
|---|---|
Poids moléculaire |
782.1 g/mol |
Nom IUPAC |
benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1 |
Clé InChI |
XDMZDNVQHFRLSA-PHOYSIAWSA-N |
SMILES isomérique |
CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
SMILES canonique |
CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
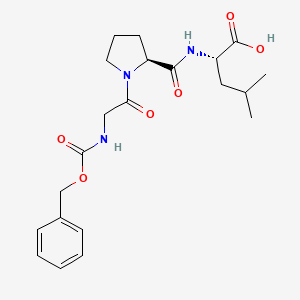
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)


